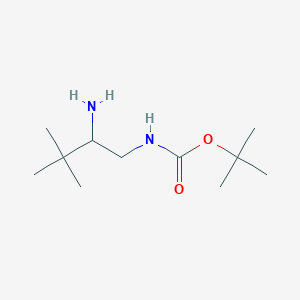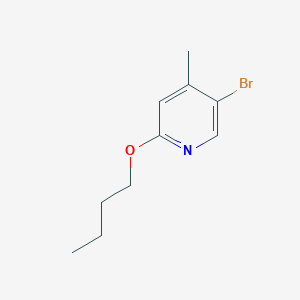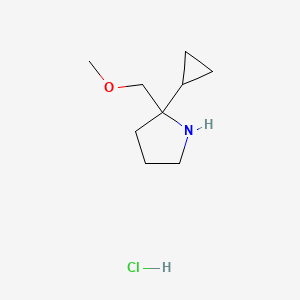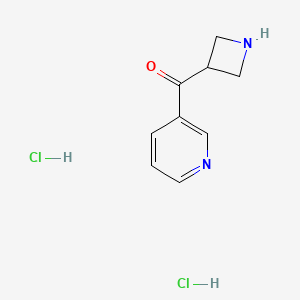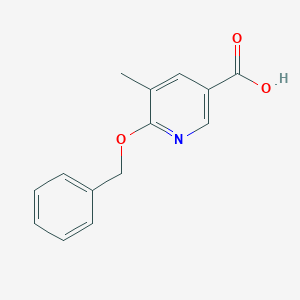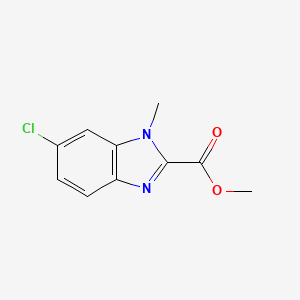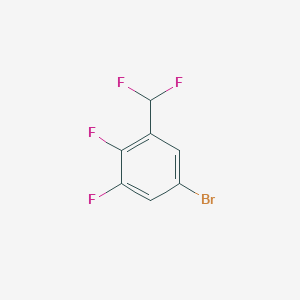
5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene
Vue d'ensemble
Description
5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene (5-BDFMB) is a synthetic organic compound with a variety of applications in the laboratory and in scientific research. It is a versatile reagent with a wide range of uses, including synthesis, catalysis, and as a precursor for various compounds. 5-BDFMB is a colorless liquid at room temperature and is soluble in most organic solvents.
Applications De Recherche Scientifique
Application 1: Antifungal Activity
- Summary of Application: This compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been tested for their antifungal activity against seven phytopathogenic fungi .
- Methods of Application: The compound was used in the synthesis of a series of novel amide compounds. These compounds were then tested for their antifungal activity using an in vitro mycelia growth inhibition assay .
- Results or Outcomes: Most of the synthesized compounds displayed moderate to excellent antifungal activities. In particular, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
Application 2: Synthesis of Various Compounds
- Summary of Application: This compound is used as a building block in the synthesis of various organic compounds . It is often used in the preparation of other chemicals where a bromo-difluoromethyl group is needed .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction where the bromine atom acts as a leaving group, allowing the difluoromethyl group to form a bond with another atom .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
Application 3: Synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- Summary of Application: This compound is used as a building block in the synthesis of “5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one”, a pyridinone derivative . Pyridinones are a class of compounds that have been studied for their potential biological activities.
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction where the bromine atom acts as a leaving group, allowing the difluoromethyl group to form a bond with another atom .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
Propriétés
IUPAC Name |
5-bromo-1-(difluoromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZAJNMXQBVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
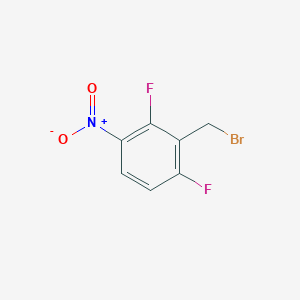
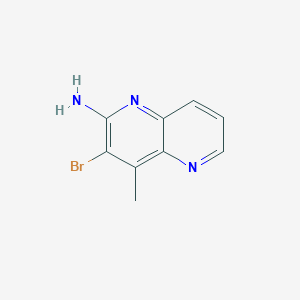
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
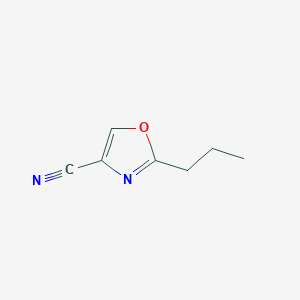
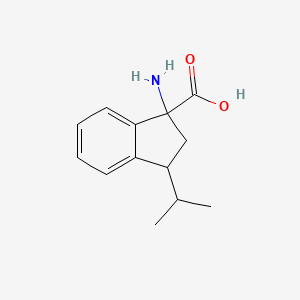
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
